S-(3-Oxopropyl)-N-acetylcysteine
Overview
Description
S-(3-Oxopropyl)-N-acetylcysteine is a chemical compound that has been studied for its bioactivation mechanism . It is the mercapturic acid of acrolein .
Synthesis Analysis
The synthesis of S-(3-Oxopropyl)-N-acetyl-L-cysteine involves sulfoxidation of sulfide to form S-oxide and a subsequent general-base-catalyzed beta-elimination reaction . This process releases the cytotoxin acrolein .Molecular Structure Analysis
The molecular structure of S-(3-Oxopropyl)-N-acetylcysteine is complex and involves several chemical groups. The compound is a derivative of acetylcysteine, which is an amino acid that contains a thiol group .Chemical Reactions Analysis
The chemical reactions of S-(3-Oxopropyl)-N-acetylcysteine involve a bioactivation mechanism that includes sulfoxidation followed by a general-base-catalyzed elimination of acrolein from S-oxide . This process is associated with the cytotoxicity of the compound .Scientific Research Applications
Metabolic Processes and Toxicity
S-(3-Oxopropyl)-N-acetylcysteine, as a metabolic product of cyclophosphamide, has been studied for its potential role in toxicity. In research on acrolein, a cyclophosphamide metabolite, this compound was identified as a potential metabolite. Studies have shown that acrolein mercapturates like S-(3-Oxopropyl)-N-acetylcysteine and their derivatives can influence cell proliferation and may play a role in toxicity, particularly in relation to human lung adenoma cells (Ramu et al., 1996).
Antioxidant Properties
S-(3-Oxopropyl)-N-acetylcysteine is closely related to N-acetylcysteine, a well-known antioxidant. N-acetylcysteine has been studied for its ability to scavenge various oxidant species, including hypochlorous acid and hydroxyl radicals, indicating its potential in reducing oxidative stress (Aruoma et al., 1989). Further research on N-acetylcysteine has highlighted its broad effectiveness as an antioxidant, which may also be relevant to S-(3-Oxopropyl)-N-acetylcysteine (Zhitkovich, 2019).
Clinical Applications
While the direct clinical applications of S-(3-Oxopropyl)-N-acetylcysteine are not extensively documented, the research on its parent compound, N-acetylcysteine, offers insights. N-acetylcysteine has diverse applications, including as a mucolytic agent, in preventing chronic obstructive pulmonary disease exacerbation, in treating pulmonary fibrosis, and potentially as a cancer chemopreventive (Millea, 2009). It is also being studied for its role in neurodegenerative diseases and mental health disorders, suggesting a broad range of therapeutic applications (Dean et al., 2011).
properties
IUPAC Name |
(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMVCGSUXLINOO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930745 | |
Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Oxopropyl)-N-acetylcysteine | |
CAS RN |
140226-30-8 | |
Record name | S-(3-Oxopropyl)-N-acetylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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